molecular formula C17H20ClN3O2S B13962432 (R)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13962432
M. Wt: 365.9 g/mol
InChI Key: WETXHRZSWNKUHS-LLVKDONJSA-N
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Description

®-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a quinoxaline ring system, a pyrrolidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Industry

    Material Science:

Mechanism of Action

The mechanism of action of ®-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function, while the sulfanyl group can interact with thiol-containing enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of a quinoxaline ring, a pyrrolidine ring, and a tert-butyl ester group makes this compound unique.

    Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

This detailed article provides a comprehensive overview of ®-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H20ClN3O2S

Molecular Weight

365.9 g/mol

IUPAC Name

tert-butyl (3R)-3-(3-chloroquinoxalin-2-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C17H20ClN3O2S/c1-17(2,3)23-16(22)21-9-8-11(10-21)24-15-14(18)19-12-6-4-5-7-13(12)20-15/h4-7,11H,8-10H2,1-3H3/t11-/m1/s1

InChI Key

WETXHRZSWNKUHS-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NC3=CC=CC=C3N=C2Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3N=C2Cl

Origin of Product

United States

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